![molecular formula C17H19NO2 B14385273 3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one CAS No. 89787-33-7](/img/structure/B14385273.png)
3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one is an organic compound that belongs to the class of phenylpropylamines This compound is characterized by the presence of a methoxyphenyl group attached to an amino group, which is further connected to a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one typically involves the condensation of a primary amine with a corresponding aldehyde in methanol, followed by the reduction of the resulting Schiff base with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired secondary amine with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydroxylamine and hydrazine.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Nucleophilic reagents such as N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and hydrazones.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of brominated derivatives at the benzylic position.
Scientific Research Applications
3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-amino-1-phenylpropan-1-one (methcathinone): A stimulant compound with similar structural features.
N-acetyl-N-methyl-2-amino-1-phenylpropan-1-one: A cathinone derivative with acetyl substitution.
N-acetyl-N-methyl-2-amino-1-phenylpropan-1-ol: An acetyl derivative of ephedrine.
Uniqueness
3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
CAS No. |
89787-33-7 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylamino]-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H19NO2/c1-20-16-9-7-14(8-10-16)13-18-12-11-17(19)15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3 |
InChI Key |
VEBZOUWXEQFHLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14385193.png)
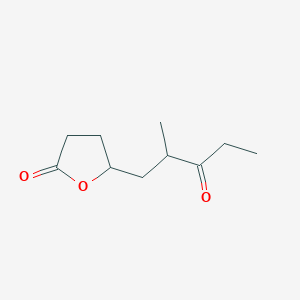
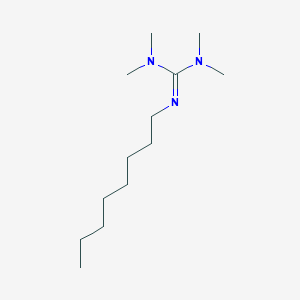
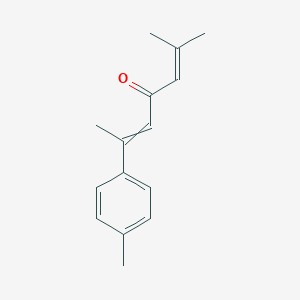
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea](/img/structure/B14385219.png)

![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)
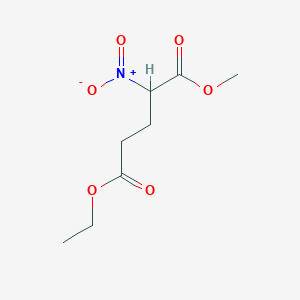
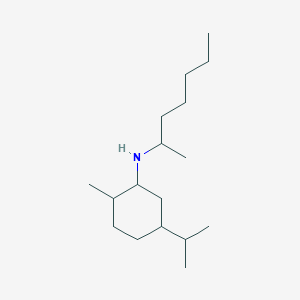

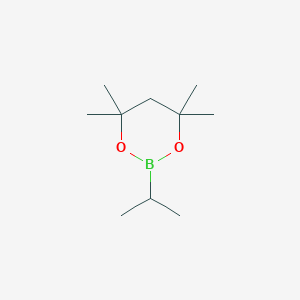

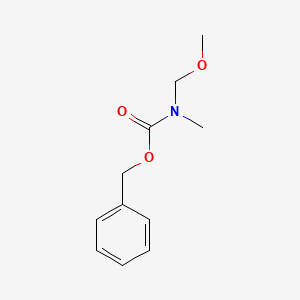
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
